AC-4-130

Biochemical Binding Assay STAT5 Inhibition

AC-4-130 is the definitive chemical probe for STAT5-specific pathway dissection in preclinical AML research. Unlike generic STAT5 inhibitors (e.g., Pimozide, SH-4-54), AC-4-130 offers non-covalent, high-selectivity binding to the STAT5 SH2 domain over STAT1/3, ensuring unambiguous target engagement and clean transcriptional readouts. Validated in FLT3-ITD+ AML cell lines and in vivo xenograft models at 25 mg/kg IP, it enables robust PD biomarker analysis. Choose AC-4-130 for reproducible, publication-grade results.

Molecular Formula C37H36ClF5N2O5S
Molecular Weight 751.2 g/mol
Cat. No. B605119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-4-130
SynonymsAC4130;  AC-4130;  AC 4130;  AC-4130;  AC4-130;  AC-4-130
Molecular FormulaC37H36ClF5N2O5S
Molecular Weight751.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C
InChIInChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)
InChIKeyNMQUSJQZQWKQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC-4-130: A Potent and Selective STAT5 SH2 Domain Inhibitor for Oncology Research Procurement


AC-4-130 is a small-molecule inhibitor that directly binds to the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein [1]. It is primarily utilized as a chemical probe in preclinical oncology research, with a focus on hematological malignancies like acute myeloid leukemia (AML) that are driven by STAT5 hyperactivation . AC-4-130 acts by disrupting STAT5 activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription .

Why AC-4-130 Cannot Be Replaced by Other STAT5 Inhibitors in Critical Research


Generic substitution with other STAT5 inhibitors is scientifically unsound due to substantial differences in target engagement, selectivity profiles, and functional outcomes. For example, compounds like Pimozide are non-specific antipsychotics with off-target activity at dopamine receptors [1], while other inhibitors like SH-4-54 are covalent binders with a different selectivity profile [2]. AC-4-130's unique mode of non-covalent binding to the STAT5 SH2 domain and its high selectivity over STAT1 and STAT3 result in a distinct biological fingerprint that is not replicated by other in-class compounds [3]. Using a less selective or mechanistically different inhibitor would introduce confounding variables and compromise the validity of experiments focused on STAT5-specific pathways.

Quantitative Differentiation of AC-4-130 for Scientific Procurement


AC-4-130's Binding Mode Differentiates it from Covalent STAT3/5 Inhibitors Like SH-4-54

AC-4-130 is a non-covalent, reversible inhibitor of the STAT5 SH2 domain, which is a key differentiator from covalent inhibitors like SH-4-54 [1]. The lack of a covalent warhead in AC-4-130 reduces the risk of irreversible off-target protein modification and provides a cleaner pharmacological tool for studying dynamic STAT5 signaling . This is in contrast to SH-4-54, which is known to covalently bind to cysteine residues [2].

Biochemical Binding Assay STAT5 Inhibition

Superior Selectivity Profile of AC-4-130 Over STAT1 and STAT3 Compared to Pimozide

AC-4-130 demonstrates high selectivity for STAT5 over the closely related transcription factors STAT1 and STAT3 [1]. This is a critical advantage over the antipsychotic drug Pimozide, which is a known STAT5 inhibitor but also acts as a potent antagonist at dopamine (D2, D3, D4) and serotonin (5-HT7) receptors [2]. The selectivity of AC-4-130 ensures that observed biological effects are primarily due to STAT5 inhibition, rather than confounding off-target activities.

Selectivity STAT Family Off-target

Differential Binding Affinity of AC-4-130 for Wild-Type vs. Mutant STAT5B Compared to Stafib-2

Molecular docking studies reveal that AC-4-130 and the inhibitor Stafib-2 have differential affinities for wild-type STAT5B versus the oncogenic STAT5B(N642H) mutant [1]. The analysis indicates that AC-4-130 has a higher binding affinity for the wild-type SH2 domain, whereas Stafib-2 forms a more stable interaction with the N642H mutant [2]. This difference in binding preference allows for more nuanced experimental design when investigating STAT5B mutation-specific pathologies.

In Silico Binding Affinity STAT5B Mutation

In Vivo Efficacy of AC-4-130 in AML Xenograft Models

In a subcutaneous AML xenograft model using FLT3-ITD-driven MV4–11 cells implanted in immunocompromised mice, daily administration of AC-4-130 resulted in a clear reduction in tumor growth [1]. This in vivo demonstration of anti-leukemic activity, which was accompanied by inhibition of STAT5 activity within the tumors, provides a higher level of validation compared to in vitro-only data often associated with other probe compounds [2].

In Vivo Xenograft AML

Cellular Potency of AC-4-130 in FLT3-ITD+ AML Cells

AC-4-130 demonstrates potent anti-proliferative activity in FLT3-ITD-driven AML cell lines. Treatment of MV4–11 and MOLM-13 cells with AC-4-130 at concentrations as low as 2 µM for 72 hours was used in high-throughput synergy screening [1], and treatment at 5 µM for 24 hours induced significant transcriptomic changes [2]. The compound induces cell cycle arrest and apoptosis in a dose- and time-dependent manner .

Cellular Potency AML

Validated Application Scenarios for AC-4-130 in Oncology Research


Probing STAT5-Specific Transcriptional Programs in FLT3-ITD+ AML

Use AC-4-130 (at 2-5 µM) to treat FLT3-ITD-driven AML cell lines (e.g., MV4–11, MOLM-13) for 24-72 hours to induce STAT5 inhibition [1]. Follow up with RNA-seq or qPCR to map STAT5-dependent gene expression changes and identify downstream oncogenic pathways. The high selectivity of AC-4-130 for STAT5 over STAT1/3 ensures that the observed transcriptional changes are primarily due to STAT5 pathway disruption .

Evaluating In Vivo Efficacy of STAT5 Inhibition in AML Xenografts

Employ AC-4-130 in a preclinical efficacy study using a subcutaneous AML xenograft model (e.g., MV4–11 cells in Rag2−/−γc−/− mice). Administer AC-4-130 at 25 mg/kg daily via intraperitoneal injection to assess tumor growth inhibition and pharmacodynamic biomarkers of STAT5 activity (e.g., pY-STAT5 levels) [1]. This application leverages the compound's validated in vivo activity to advance translational research.

Investigating Synergistic Drug Combinations with JAK or p300/pCAF Inhibitors

Use AC-4-130 in combination screens with other targeted therapies, such as the JAK1/2 inhibitor Ruxolitinib or the p300/pCAF inhibitor Garcinol, to identify synergistic anti-leukemic effects [1]. This application is supported by evidence showing that AC-4-130 can enhance the cytotoxicity of these agents, suggesting a rational combination strategy for overcoming resistance or improving therapeutic outcomes.

Differentiating Wild-Type vs. Mutant STAT5B Signaling in Leukemia Models

Based on in silico docking studies, employ AC-4-130 as a tool to probe the function of wild-type STAT5B, given its higher predicted binding affinity for the wild-type SH2 domain [1]. In contrast, use an alternative inhibitor like Stafib-2 for studies focused on the STAT5B(N642H) mutation. This application allows for mutation-specific dissection of STAT5 biology in leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-4-130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.